Potassium azeloyl diglycinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Management of Rosacea

A 2012 study published in the National Institutes of Health's National Library of Medicine explored the efficacy of a product containing PAD and Hydroxypropyl Chitosan (HPCH) in managing rosacea. The study concluded that the combined effects of PAD's anti-inflammatory properties and HPCH's protective film formation offered promise in controlling rosacea symptoms [].

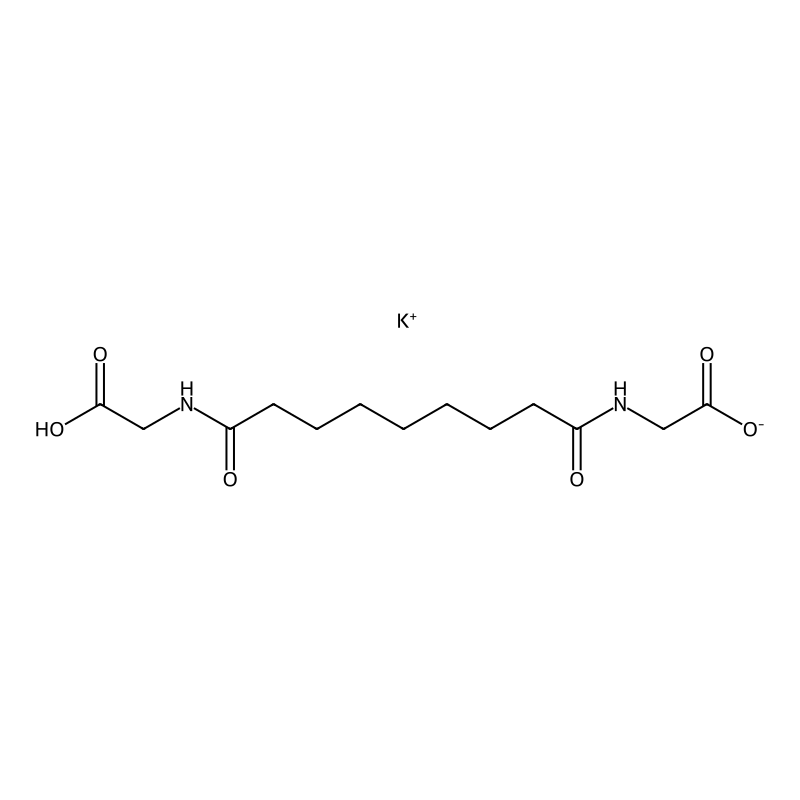

Potassium azeloyl diglycinate is a novel derivative of azelaic acid, synthesized by reacting the acid chloride of azelaic acid with two moles of glycine and one mole of potassium hydroxide. This compound is characterized by its high water solubility, low toxicity, and enhanced stability compared to its precursor, azelaic acid. Its chemical structure includes a potassium salt of the azeloyl diglycinate, which contributes to its amphiphilic nature, allowing it to function effectively in various cosmetic formulations. The compound has a molecular formula of C23H22N2O6K and a molecular weight of approximately 341.43 g/mol .

The mechanism of action of PAD is likely similar to azelaic acid. Azelaic acid has been shown to exhibit several beneficial properties for the skin, including:

- Antimicrobial activity: It can inhibit the growth of bacteria associated with acne [].

- Anti-inflammatory effects: It can reduce inflammation and redness [].

- Comedolytic activity: It can help to loosen and remove comedones (plugs in hair follicles) [].

- Tyrosinase inhibition: It can decrease melanin production, potentially leading to a lightening effect on hyperpigmentation.

The synthesis of potassium azeloyl diglycinate involves a straightforward chemical reaction:

- Starting Materials: Azelaic acid chloride, glycine, and potassium hydroxide.

- Reaction: The azelaic acid chloride reacts with glycine to form the diglycinate derivative, followed by neutralization with potassium hydroxide to yield potassium azeloyl diglycinate.

This reaction can be summarized as follows:

This process enhances the solubility and stability of the resulting compound compared to azelaic acid alone .

Potassium azeloyl diglycinate exhibits several beneficial biological activities:

- Anti-inflammatory Properties: It is effective in reducing inflammation, making it suitable for sensitive skin conditions such as rosacea and acne .

- Skin Lightening: The compound inhibits tyrosinase activity, leading to reduced melanin production and thus promoting skin brightening. This makes it effective in treating hyperpigmentation and dark spots .

- Sebum Regulation: It helps regulate sebum production, which is particularly beneficial for oily and acne-prone skin types .

- Moisturizing Effects: The presence of glycine contributes to its moisturizing properties, enhancing skin hydration and elasticity .

The primary method for synthesizing potassium azeloyl diglycinate involves:

- Formation of Azeloyl Chloride: Azelaic acid is converted into its acid chloride form.

- Reaction with Glycine: The acid chloride is then reacted with glycine in a controlled environment.

- Neutralization: Finally, potassium hydroxide is added to neutralize the reaction mixture, yielding potassium azeloyl diglycinate.

This method ensures high purity and stability of the final product while maintaining its functional properties as a cosmetic ingredient .

Potassium azeloyl diglycinate is widely used in cosmetic formulations due to its multifunctional properties:

- Skin Care Products: It is incorporated into creams, lotions, and serums aimed at treating acne, rosacea, and hyperpigmentation.

- Whitening Agents: Used in formulations targeting skin lightening and evening out skin tone.

- Sebum Control Products: Effective in products designed for oily skin management.

Its ability to enhance skin tolerance while providing significant benefits makes it a valuable ingredient in modern cosmetics .

Potassium azeloyl diglycinate shares similarities with other compounds derived from azelaic acid or glycine but stands out due to its unique properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Azelaic Acid | Anti-acne, anti-inflammatory | Poor solubility; less stable |

| Glycine | Amino acid; moisturizing properties | Lacks specific anti-pigmentation effects |

| Niacinamide | Brightening agent; anti-inflammatory | More potent but can cause irritation |

| Potassium Azeloyl Diglycinate | Highly soluble; multifunctional | Superior stability; enhanced skin tolerance |

Potassium azeloyl diglycinate's improved solubility and lower required dosage make it a more effective option for cosmetic applications compared to traditional azelaic acid or other derivatives .

Chromatographic Techniques

High Performance Liquid Chromatography Method Development and Optimization

High Performance Liquid Chromatography represents the primary analytical technique for the quantitative determination of potassium azeloyl diglycinate in cosmetic formulations. Method development requires careful optimization of chromatographic parameters to achieve optimal separation and detection sensitivity [1] [2].

Column selection constitutes a critical aspect of method development. Comparative studies have evaluated multiple stationary phases, including C18, C8, C4, and amino-bonded phases. The SVEA C8 column (250 mm × 4.6 mm, 5 μm) demonstrates superior performance for potassium azeloyl diglycinate analysis, providing optimal retention and peak shape [1] [2]. Alternative columns show significant limitations: C18 phases exhibit excessive retention preventing elution even at 100% organic mobile phase composition, while amino-bonded phases provide partial separation with retention issues for azelaic acid [2].

Mobile phase optimization involves careful selection of aqueous and organic components. The optimized mobile phase consists of 15 mmol·L⁻¹ potassium dihydrogen phosphate solution adjusted to pH 3.0 as the aqueous phase, combined with acetonitrile as the organic modifier [1] [2]. This combination provides excellent peak shape and separation efficiency for both potassium azeloyl diglycinate and related compounds.

Flow rate optimization establishes 1.0 mL·min⁻¹ as the optimal flow rate, balancing analysis time with resolution requirements [1] [2]. Column temperature control at 30°C ensures reproducible retention times and peak shapes [2]. Sample injection volume of 10 μL provides adequate sensitivity while maintaining column performance [2].

Gradient Elution Parameters

Gradient elution programming enables effective separation of potassium azeloyl diglycinate from matrix components and related substances. The optimized gradient program initiates with 85% aqueous phase (Phase A) for 8 minutes, providing adequate retention for polar compounds [2]. The gradient then transitions from 85% to 70% Phase A over 7 minutes (8.01-15 minutes), facilitating elution of moderately polar analytes [2]. The final gradient segment returns to 85% Phase A for 5 minutes (15.01-20 minutes), re-equilibrating the column for subsequent injections [2].

This gradient profile ensures complete elution of all analytes while maintaining baseline resolution between potassium azeloyl diglycinate and potential interfering compounds. The total analysis time of 20 minutes provides efficient throughput for routine analytical applications [2].

Ultraviolet Detection Systems

Ultraviolet detection at 210 nm provides optimal sensitivity for potassium azeloyl diglycinate quantification [2]. This wavelength corresponds to the chromophoric absorption of the compound's conjugated system, enabling detection at low concentrations. The ultraviolet detector demonstrates excellent linearity across the analytical range with minimal baseline drift [1] [2].

Detection wavelength selection considers both sensitivity and selectivity requirements. The 210 nm wavelength provides sufficient sensitivity for cosmetic analysis while minimizing interference from common excipients. Alternative wavelengths show reduced sensitivity or increased matrix interference, confirming 210 nm as the optimal detection wavelength [2].

Spectroscopic Analysis

Fourier Transform Infrared Spectroscopy Characterization

Fourier Transform Infrared spectroscopy provides comprehensive structural characterization of potassium azeloyl diglycinate through identification of functional group vibrations. The infrared spectrum exhibits characteristic absorption bands enabling compound identification and purity assessment [3] [4] [5].

The broad absorption band spanning 3366-3292 cm⁻¹ corresponds to O-H stretching vibrations from associated water molecules or azelaic acid hydroxyl groups, combined with N-H stretching vibrations from glycine amino groups [3] [4]. This broad absorption reflects the hydrogen bonding interactions within the compound structure.

Carbonyl stretching vibrations appear at 1623 cm⁻¹, attributed to C=O stretching of azelaic acid carbonyl groups or N-H deformation vibrations of amino groups [3] [4]. The band at 1579 cm⁻¹ originates from N-H deformation vibrations in amino groups or asymmetric COO⁻ vibrations from the carboxylate functionality [3] [4].

The absorption at 1390 cm⁻¹ corresponds to symmetric COO⁻ vibrations or deformation vibrations of methylene groups, confirming the presence of carboxylate salt functionality [3] [4]. Additional characteristic bands include aliphatic C-H stretching at 2930 and 2850 cm⁻¹, amide vibrations at 1641, 1593, and 1549 cm⁻¹, and C-N stretching at 1310 cm⁻¹ [5].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation of potassium azeloyl diglycinate through analysis of proton and carbon-13 environments. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns corresponding to the compound's structural components [5].

The aliphatic region displays multiplet signals at 1.28 ppm corresponding to methylene protons in the azelaic acid chain, while the signal at 1.56 ppm represents methylene protons adjacent to carbonyl groups [5]. The triplet at 2.25 ppm corresponds to methylene protons alpha to carbonyl groups, confirming the expected connectivity [5].

Glycine methylene protons appear as a singlet at 3.70 ppm, characteristic of the N-CH₂-COOH environment [5]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with signals at 25.53 ppm corresponding to methylene carbons in the aliphatic chain [5].

Method Validation for Quantitative Analysis

Linearity, Range, and Calibration

Method validation demonstrates excellent linearity across the concentration range 5-1000 μg·mL⁻¹ for potassium azeloyl diglycinate quantification [1] [2]. Linear regression analysis yields correlation coefficients exceeding 0.999, confirming the linear relationship between concentration and detector response [1] [2].

Calibration curve preparation involves preparation of standard solutions spanning the analytical range. External standard calibration provides accurate quantification with minimal matrix effects [1] [2]. The wide linear range accommodates various cosmetic formulation concentrations, eliminating the need for extensive sample dilution.

Precision and Accuracy Parameters

Precision evaluation demonstrates excellent repeatability with relative standard deviations below 3.3% for replicate analyses [1] [2]. Instrument precision assessment shows relative standard deviations of 0.5% for azelaic acid and 0.8% for potassium azeloyl diglycinate, confirming excellent instrument performance [2].

Accuracy assessment through recovery studies demonstrates recovery percentages ranging from 87.66% to 108.96% across different concentration levels [1] [2]. These recovery values fall within acceptable limits for cosmetic analysis, confirming method accuracy for quantitative applications.

Detection and Quantification Limits

Detection limit determination establishes the minimum detectable concentration as 0.015% for potassium azeloyl diglycinate and 0.020% for azelaic acid [1] [2]. These detection limits provide adequate sensitivity for cosmetic analysis applications, enabling detection of trace levels in various formulations.

Quantification limits enable reliable quantitative analysis at concentrations above the detection threshold. The low detection limits ensure method suitability for quality control applications across a wide range of cosmetic formulations [1] [2].

Analysis in Complex Matrices

Extraction Methodologies from Cosmetic Formulations

Sample preparation for cosmetic analysis requires efficient extraction methodologies to isolate potassium azeloyl diglycinate from complex formulation matrices. The optimized extraction procedure employs 60 mmol·L⁻¹ sodium hydroxide water solution-methanol mixture, providing complete extraction while maintaining analyte stability [1] [2].

Extraction recovery studies demonstrate excellent performance across various cosmetic matrices. Recovery percentages for potassium azeloyl diglycinate range from 98.0 ± 3.7% in cream matrices to 98.6 ± 1.2% in water-based formulations [2]. Azelaic acid recovery percentages range from 93.6 ± 1.6% in cream matrices to 95.4 ± 1.3% in water-based systems [2].

The extraction methodology accommodates diverse cosmetic formulation types, including creams, emulsions, gels, and aqueous solutions. Consistent recovery across different matrices confirms method robustness for routine analytical applications [2].

Matrix Effect Management

Matrix effect evaluation reveals minimal interference from common cosmetic excipients when employing the optimized analytical conditions. The gradient elution program effectively separates potassium azeloyl diglycinate from potential interfering compounds, ensuring accurate quantification [1] [2].

Sample preparation includes centrifugation and filtration steps to remove particulate matter and reduce matrix complexity. These purification steps minimize matrix effects while maintaining extraction efficiency [1] [2]. The method demonstrates excellent selectivity across various cosmetic formulation types, confirming its suitability for routine quality control applications.

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant